molecular formula C10H14N2OS B182027 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 38201-62-6

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B182027
CAS RN: 38201-62-6
M. Wt: 210.3 g/mol
InChI Key: GZPPSXCHBNAOKH-UHFFFAOYSA-N
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Description

“2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a compound that belongs to a class of compounds known as selective estrogen receptor modulators (SERMs) that exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus . Its derivatives show anti-HIV and anti-cancer activities .


Synthesis Analysis

The compound has been synthesized for the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .


Molecular Structure Analysis

The compound crystallizes with two molecules in the asymmetric unit, with one molecule exhibiting ‘orientational disorder’ in the crystal structure with respect to the cyclohexene ring .


Chemical Reactions Analysis

A new series of 2-amino-N’-[substituted]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide were synthesized using an appropriate synthetic route .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 196.27 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

Future Directions

The compound has been synthesized for the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders . This suggests that future research may focus on its potential applications in neurological disorder treatment and imaging.

properties

IUPAC Name

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-12-10(13)8-6-4-2-3-5-7(6)14-9(8)11/h2-5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPPSXCHBNAOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394728
Record name 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS RN

38201-62-6
Record name 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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